2-Bromo-4-fluorophenylacetylene
Overview
Description
2-Bromo-4-fluorophenylacetylene is an organic compound with the molecular formula C₈H₄BrF It is a derivative of phenylacetylene, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively
Mechanism of Action
Target of Action
It is known that this compound is used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .
Mode of Action
2-Bromo-4-fluorophenylacetylene interacts with its targets through a process known as transmetalation . In this process, a metal catalyst facilitates the transfer of an organic group from a metal to another metal . In the context of Suzuki–Miyaura cross-coupling reactions, this compound could potentially be involved in the transfer of organic groups from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the synthesis of various organic compounds through Suzuki–Miyaura cross-coupling reactions . The downstream effects of these reactions include the formation of carbon-carbon bonds, which are fundamental in the synthesis of a wide variety of organic compounds .
Pharmacokinetics
Given its use in chemical synthesis, it’s likely that its bioavailability is influenced by factors such as its physical form, storage conditions, and the presence of other compounds in the reaction mixture .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the context of chemical reactions. For instance, in Suzuki–Miyaura cross-coupling reactions, the action of this compound contributes to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the temperature and the presence of other compounds in the reaction mixture can affect the efficiency of the Suzuki–Miyaura cross-coupling reactions in which this compound is used . Additionally, the storage conditions of this compound can impact its stability and reactivity .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-fluorophenylacetylene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . This compound is known to interact with palladium catalysts, which are essential for the cross-coupling reactions that form biaryl compounds. These interactions are crucial for the synthesis of pharmaceuticals and other biologically active molecules.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain kinases and transcription factors, leading to altered gene expression profiles . This modulation can result in changes in cell proliferation, differentiation, and apoptosis, making it a valuable tool in cancer research and drug development.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . For example, in the Suzuki-Miyaura coupling reaction, this compound binds to the palladium catalyst, facilitating the transfer of the aryl group to the target molecule. This binding interaction is critical for the formation of the desired product and highlights the compound’s role in enzyme-mediated reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental design. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biological effects . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and organ damage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo oxidative deamination, resulting in the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluorophenylacetylene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as this compound.
Reaction Conditions: The preparation involves a series of reactions including halogenation and coupling reactions.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluorophenylacetylene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, boron reagents, and halogenating agents.
Conditions: Reactions are typically carried out under mild conditions, often in the presence of a base and a solvent such as tetrahydrofuran or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted phenylacetylenes.
Scientific Research Applications
2-Bromo-4-fluorophenylacetylene has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: Researchers explore its potential in the development of pharmaceuticals and biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorophenylacetylene
- 2-Bromo-4-iodophenylacetylene
- 2-Bromo-4-methylphenylacetylene
Uniqueness
2-Bromo-4-fluorophenylacetylene is unique due to the presence of both bromine and fluorine atoms, which can significantly affect its chemical properties and reactivity. The fluorine atom, in particular, can enhance the compound’s stability and influence its electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-bromo-1-ethynyl-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRRTBNWAYXVNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.